4-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzothiazole
Description
4-Fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at position 4 and an azetidine ring linked to an octahydrocyclopenta[c]pyrrole moiety. The benzothiazole scaffold is notable for its presence in bioactive molecules, often associated with kinase inhibition, antimicrobial activity, or receptor modulation .
Properties
IUPAC Name |
2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-4-fluoro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3S/c18-14-5-2-6-15-16(14)19-17(22-15)21-9-13(10-21)20-7-11-3-1-4-12(11)8-20/h2,5-6,11-13H,1,3-4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSMROXDFFDMSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Benzothiazole/Benzimidazole Cores
Compounds such as 9a–9e (from ) share structural motifs with the target molecule, including benzothiazole/benzimidazole cores and varied aryl substituents. Key differences lie in the substituent groups and linker regions:
Key Observations :
- Fluorine vs. Halogen/Methoxy Groups : The 4-fluorophenyl group in 9b (analogous to the 4-fluoro substituent in the target compound) may enhance binding affinity through electronegative interactions, as seen in molecular docking studies where 9b showed distinct binding poses compared to bromo- (9c ) or methoxy-substituted (9e ) derivatives .
- Azetidine vs.
Physicochemical and Spectral Properties
Synthesis and characterization data from highlight trends in melting points and spectral features:
Analysis :
- The absence of a carbonyl group in the target compound eliminates the IR C=O stretch (~1685–1690 cm⁻¹) seen in 9a–9e , simplifying its spectral profile.
- The fluorine atom in the target compound and 9b would deshield adjacent protons in $^1$H NMR, causing downfield shifts compared to non-fluorinated analogues.
Metabolic Considerations
highlights a metabolite, N-[4-(Hydroxymethyl)benzenesulphonyl]-n'-{octahydrocyclopenta[c]pyrrol-2-yl}carbamimidic acid, which shares the octahydrocyclopenta[c]pyrrol group but features a benzenesulfonyl-urea core .
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